2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains an acetyl group attached to the piperidine ring, a fluorophenyl group, and a dihydropyridazinone group.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources.Scientific Research Applications
Synthesis and Anticancer Applications
Research efforts have led to the synthesis of polyfunctionalized piperidone oxime ethers, demonstrating significant cytotoxicity against human cervical carcinoma (HeLa) cells. This suggests potential applications in developing anticancer drugs through structural optimization of the piperidone pharmacophore (Parthiban et al., 2011).
Development of Antimicrobial Agents
Synthesis efforts have also led to the creation of new classes of pyridazin-3-one derivatives with potential utility in the synthesis of fused azines. These compounds have shown promising results in generating molecules with significant antimicrobial properties (Ibrahim & Behbehani, 2014).
Molecular Docking and In Vitro Screening for Antimicrobial and Antioxidant Activities
Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, suggesting their utility in developing new therapeutic agents (Flefel et al., 2018).
Selective Inhibition of Kinase Superfamily
The compound has been a part of studies focusing on selective inhibition within the Met kinase superfamily, indicating potential applications in targeted cancer therapies. One derivative demonstrated complete tumor stasis in Met-dependent gastric carcinoma xenograft models (Schroeder et al., 2009).
Analgesic and Anti-inflammatory Research
Research into methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives has revealed compounds with significant analgesic and anti-inflammatory effects, suggesting potential applications in pain and inflammation management (Şahina et al., 2004).
Antitubercular and Antimicrobial Agent Development
A series of derivatives have been synthesized and evaluated for antituberculosis activity against Mycobacterium tuberculosis, with some compounds showing high inhibition potency. This indicates the compound's role in developing new antitubercular and antimicrobial agents (Rani et al., 2011).
Properties
IUPAC Name |
2-[(1-acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-13(23)21-10-8-14(9-11-21)12-22-18(24)7-6-17(20-22)15-2-4-16(19)5-3-15/h2-7,14H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSCNKNHMJDVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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